molecular formula C5H12N4O3 B1674654 L-canavanine CAS No. 543-38-4

L-canavanine

Cat. No.: B1674654
CAS No.: 543-38-4
M. Wt: 176.17 g/mol
InChI Key: FSBIGDSBMBYOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Canavanine is a non-protein amino acid found in certain leguminous plants, such as jack bean (Canavalia ensiformis) and lucerne (alfalfa). It is structurally similar to L-arginine, with the primary difference being the replacement of a methylene group with an oxygen atom. This compound is known for its toxic properties in both plant and animal systems due to its ability to be mistakenly incorporated into proteins in place of L-arginine, leading to the formation of dysfunctional proteins .

Mechanism of Action

L-Canavanine, also known as Canavanine, is a non-protein amino acid (NPAA) that possesses toxic properties in both animal and plant systems . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary target is the arginyl-tRNA synthetase , an enzyme responsible for incorporating amino acids into proteins . This arginine structural analogue is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” .

Mode of Action

This compound acts as an arginine antimetabolite . It is incorporated into proteins in place of arginine, resulting in the formation of non-functional proteins . This disruption of protein function is the primary mode of action of this compound .

Biochemical Pathways

The biosynthetic pathway of this compound involves the conversion of L-canavaninosuccinic acid to this compound and fumaric acid in the Krebs–Henseleit ornithine-urea cycle . Its application has been shown to cause disruption of polyamine metabolism and formation of reactive nitrogen species including nitric oxide (NO) .

Pharmacokinetics

It is known that this compound can be activated and aminoacylated to the cognate trnaarg by the arginyl-trna synthetase of canavanine-sensitive organisms . This leads to the incorporation of this compound into the nascent polypeptide chain .

Result of Action

The incorporation of this compound into proteins leads to the production of non-functional proteins, which can disrupt critical reactions of RNA and DNA metabolism as well as protein synthesis . This can alter essential biochemical reactions, making this compound a potent antimetabolite of arginine in a wide spectrum of species .

Action Environment

The biosynthesis of this compound in higher plants is thought to be light-dependent . It is produced in many legumes including jack bean and lucerne (alfalfa) and is accumulated mainly in seeds and their newly germinating sprouts . Environmental factors such as light and the presence of other organisms can influence the production and action of this compound .

Safety and Hazards

L-canavanine possesses toxic properties in both animal and plant systems . Its toxicity has been associated with autoimmunological diseases in humans or animals feeding on plants containing this NPAA . When used as an anticancer agent, its mode of action is associated with the synthesis of non-functional proteins in sensitive organisms .

Future Directions

L-canavanine has recently been used as a tool to study the regulation or modulation of polyamine–NO cross-talk . Comparing to other related NPAAs that impact cellular function in living plant and animal systems, this compound seems to have the highest toxic properties .

Biochemical Analysis

Biochemical Properties

L-Canavanine can function in all enzymic reactions for which arginine is a substrate . Therefore, it potentially inhibits any enzyme-directed reaction employing arginine as the preferred substrate . It is activated and aminoacylated to the cognate tRNAArg by the arginyl-tRNA synthetase of canavanine-sensitive organisms .

Cellular Effects

This compound has potential anticancer activity against human pancreatic adenocarcinomas . It disrupts the tertiary and/or quaternary interactions essential for establishing the requisite three-dimensional conformation of a given protein . This disruption affects the function of the protein and, consequently, the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level by replacing arginine in proteins . This replacement disrupts the protein’s structure and function, leading to cellular dysfunction . A novel enzyme has been found to act efficiently and specifically on canavanine by a PLP-dependent β/γ-elimination/addition mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It is incorporated into the nascent polypeptide chain, affecting residue interaction and disrupting the protein’s structure . This disruption can affect the long-term function of the cell .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At high doses, it has toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include arginine . It potentially affects metabolic flux and metabolite levels by inhibiting any enzyme-directed reaction employing arginine as the preferred substrate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully elucidated .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Canavanine can be synthesized through various methods. One common approach involves the reaction of ®-4-chloro-3-hydroxybutyronitrile with ammonia to form this compound . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the seeds of leguminous plants. The seeds are processed to isolate the compound, which is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: L-Canavanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Arginase is the primary enzyme involved in the hydrolysis of this compound.

    Substitution: The substitution reactions typically occur under physiological conditions within living organisms.

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of L-canavanine can be achieved by the condensation reaction of L-homoserine and L-arginine. This reaction is catalyzed by the enzyme L-canavanine synthase, which is found in certain plants and bacteria.", "Starting Materials": [ "L-homoserine", "L-arginine" ], "Reaction": [ "Step 1: L-homoserine is converted to O-acetyl-L-homoserine in the presence of acetyl-CoA and the enzyme O-acetyl-L-homoserine sulfhydrylase.", "Step 2: O-acetyl-L-homoserine is then converted to L-cystathionine in the presence of cystathionine synthase.", "Step 3: L-cystathionine is converted to L-cysteine in the presence of cystathionine lyase.", "Step 4: L-cysteine is converted to L-serine in the presence of serine transhydroxymethylase.", "Step 5: L-serine is converted to L-arginine in a series of enzymatic reactions involving several intermediates.", "Step 6: L-arginine is condensed with L-homoserine to form L-canavanine in the presence of L-canavanine synthase." ] }

CAS No.

543-38-4

Molecular Formula

C5H12N4O3

Molecular Weight

176.17 g/mol

IUPAC Name

2-amino-4-(diaminomethylideneamino)oxybutanoic acid

InChI

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)

InChI Key

FSBIGDSBMBYOPN-UHFFFAOYSA-N

Isomeric SMILES

C(CON=C(N)N)[C@@H](C(=O)O)N

SMILES

C(CON=C(N)N)C(C(=O)O)N

Canonical SMILES

C(CON=C(N)N)C(C(=O)O)N

Appearance

Solid powder

Color/Form

Crystals from absolute alcohol

melting_point

184 °C
MP: 172 °C

543-38-4

physical_description

Solid;  [Merck Index] Powder;  [Sigma-Aldrich MSDS]
Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.

solubility

Very soluble in water
Insoluble in alcohol, ether, benzene

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(L)-Canavanine;  AI3-52153;  AI3 52153;  AI352153

vapor_pressure

3.18X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-canavanine
Reactant of Route 2
L-canavanine
Reactant of Route 3
Reactant of Route 3
L-canavanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.